XK469
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Overview
Description
XK469, chemically known as 2-[4-(7-chloro-2-quinoxalinyl)oxyphenoxy]propionic acid, is a synthetic quinoxaline phenoxypropionic acid derivative. It was initially developed as a selective inhibitor of topoisomerase IIβ, an enzyme involved in DNA replication and repair. This compound has shown promising anticancer activity, particularly against solid tumors and multidrug-resistant cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
XK469 is synthesized through a multi-step process starting from commercially available starting materials.
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time. The final product is purified using techniques like recrystallization and chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
XK469 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro substituent at the 7-position can be substituted with other nucleophiles to form various analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various analogs with different substituents at the 7-position
Scientific Research Applications
Mechanism of Action
XK469 exerts its effects primarily by inhibiting topoisomerase IIβ. This enzyme is crucial for DNA replication and repair, and its inhibition leads to the accumulation of DNA damage and cell cycle arrest. This compound induces G2-M cell cycle arrest through both p53-dependent and p53-independent pathways. It also activates the Fas signaling pathway, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: Another topoisomerase inhibitor with a different mechanism of action and higher toxicity compared to XK469.
Uniqueness of this compound
This compound is unique due to its selective inhibition of topoisomerase IIβ and its activity against multidrug-resistant tumors. It also has a lower toxicity profile compared to other topoisomerase inhibitors, making it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
157435-10-4 |
---|---|
Molecular Formula |
C17H13ClN2O4 |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22) |
InChI Key |
NUQZXROIVGBRGR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Key on ui other cas no. |
157542-92-2 157435-10-4 |
Synonyms |
NSC-697887 |
Origin of Product |
United States |
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